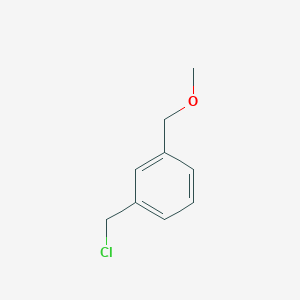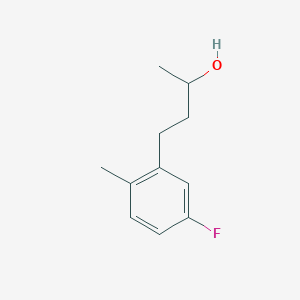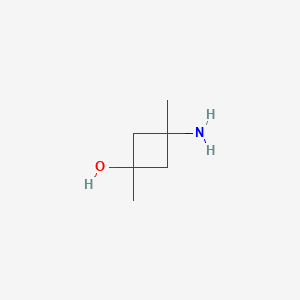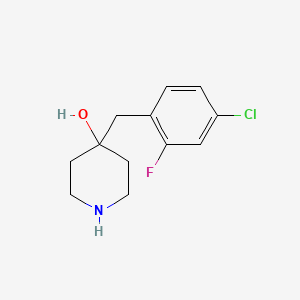
3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde: is a chemical compound with the molecular formula C11H6F8O3 and a molecular weight of 338.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde typically involves the reaction of 3,5-dihydroxybenzaldehyde with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl groups of the benzaldehyde and the fluorinated alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Reduction: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated ether groups make it valuable in the development of novel materials and catalysts.
Biology and Medicine: In biological and medical research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s fluorinated ether groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and protein stabilization .
Comparación Con Compuestos Similares
Comparison: Compared to its similar compounds, 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde is unique due to the presence of two fluorinated ether groups at the 3 and 5 positions of the benzaldehyde ring. This structural feature enhances its chemical stability and reactivity, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C11H6F8O3 |
|---|---|
Peso molecular |
338.15 g/mol |
Nombre IUPAC |
3,5-bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H6F8O3/c12-8(13)10(16,17)21-6-1-5(4-20)2-7(3-6)22-11(18,19)9(14)15/h1-4,8-9H |
Clave InChI |
DMDHJHYEKHBEJN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)



![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)





![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)



